tBuBrettPhos

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

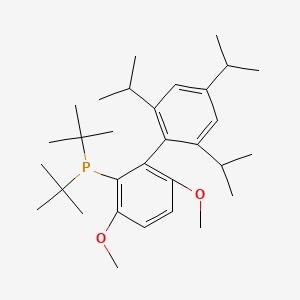

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49O2P/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12/h15-21H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWLCYPYZCHYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657989 | |

| Record name | Di-tert-butyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160861-53-9 | |

| Record name | Di-tert-butyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tbubrettphos

Advanced and Improved Synthetic Protocols

Catalytic Copper in Enhanced Synthetic Procedures

Significant improvements in the synthesis of tBuBrettPhos and related biarylphosphine ligands have been achieved through the incorporation of catalytic copper into synthetic procedures. Older methods often relied on the use of hazardous reagents like t-butyllithium and stoichiometric amounts of copper salts. However, newer protocols have demonstrated superior performance by employing Grignard reagents in conjunction with catalytic quantities of copper researchgate.netnih.gov. This shift offers a safer and more efficient route to these valuable ligands researchgate.netnih.gov.

For instance, the preparation of this compound has been optimized by reacting a Grignard reagent derived from a biphenyl precursor with t-Bu₂PCl in the presence of catalytic copper(I) chloride (CuCl) and lithium bromide (LiBr) nih.gov. This approach has yielded this compound in high yields, such as 93% under optimized conditions using CuCl (10 mol%) and LiBr (20 mol%) in toluene at 140°C for 12 hours nih.gov. The use of catalytic copper not only enhances the reaction efficiency but also allows for the isolation of pure products in high yields, marking a substantial advancement over previous methods that required stoichiometric copper and posed greater safety concerns researchgate.netnih.gov.

Strategies for Large-Scale Preparation of this compound

The demand for this compound in both academic research and industrial applications necessitates efficient strategies for its large-scale preparation. The development of improved synthetic routes, particularly those utilizing catalytic copper and Grignard reagents, has been instrumental in facilitating these large-scale preparations researchgate.netnih.gov. These methods are favored due to their enhanced safety profile, reduced reliance on highly reactive reagents, and improved product yields compared to earlier synthetic pathways researchgate.netnih.gov.

Furthermore, the development of stable, pre-formed palladium precatalysts incorporating this compound, such as this compound Pd G3 and G6, has been crucial for large-scale applications nih.govacs.orgsinocompound.com. These precatalysts are air- and moisture-stable, easily synthesized on a large scale (e.g., 10 g for a specific precatalyst), and facilitate the formation of catalytically active species efficiently nih.govsinocompound.com. Their use allows for lower catalyst loadings, shorter reaction times, and more accurate control of the ligand-to-palladium ratio, thereby streamlining processes and simplifying purification nih.govacs.orgsinocompound.com. For instance, a pilot plant scale development utilized a this compound Pd G6 bromide precatalyst, achieving full reaction conversion at a high rate and low catalyst loading (0.1 mol%), which significantly simplified purification and reduced processing time sinocompound.com.

Optimization of reaction conditions for large-scale synthesis also includes considerations such as base selection; for example, K₃PO₄ has been noted as a cost-effective alternative to Cs₂CO₃ for large-scale C–O cross-coupling reactions when using this compound Pd G3 precatalysts acs.org.

Regioselective Synthesis and Stereochemical Control

This compound, as a sophisticated phosphine ligand, significantly influences the regioselectivity of palladium-catalyzed reactions. Its bulky nature and electronic properties enable precise control over where chemical transformations occur on a substrate, leading to highly specific product formation.

A notable example of this compound's role in regioselective synthesis is in the cascade palladium-catalyzed N-arylation and amidation reactions for the synthesis of N-arylbenzimidazoles mit.edunih.gov. In these processes, a single catalyst system employing this compound has demonstrated the ability to achieve complete regioselectivity across a broad range of arylamine, amide, and electrophile substrates mit.edunih.gov. Furthermore, by judiciously selecting different 2-chloroaryl sulfonates derived from the same chlorophenols (e.g., triflate versus mesylate), it is possible to exclusively form opposite regioisomeric heterocycles, offering selectable access to desired products mit.edunih.gov.

Similarly, this compound has been employed as a ligand in palladium-catalyzed C–N coupling reactions for the synthesis of N-arylpyrazoles from aryl triflates and pyrazole derivatives organic-chemistry.orgacs.org. This methodology provides N-arylpyrazole products in high yields and demonstrates regioselective functionalization, particularly when using substrates like 3-trimethylsilylpyrazole, which can then serve as a template for further regioselective modifications organic-chemistry.orgacs.org.

While this compound itself is an achiral ligand, its application in catalytic systems can be crucial for achieving stereochemical control in the synthesis of chiral molecules. The ligand's structure and electronic characteristics can influence the transition states of catalytic cycles, thereby impacting the stereochemical outcome of reactions it mediates. Although direct control over the stereochemistry of this compound itself is not a primary concern (as it is achiral), its use in reactions that form stereocenters highlights its indirect contribution to stereoselective synthesis by enabling specific catalytic pathways mit.eduescholarship.orgresearchgate.net. The development of highly selective catalytic methods, often facilitated by ligands like this compound, is paramount for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where stereochemistry dictates biological activity ox.ac.uknih.gov.

Compound List:

this compound

BrettPhos

RockPhos

tBuXPhos

XPhos

JackiePhos

VincePhos

AdBrettPhos

tBuBippyPhos

Me4tBuXPhos

Pd(0)

Pd(II)

CuCl

CuI

LiBr

Grignard reagents

t-butyllithium

t-Bu₂PCl

Pd₂(dba)₃

K₃PO₄

Cs₂CO₃

NaOtBu

DIPEA

LiHMDS

Et₃N

N₂

THF

Toluene

Pentane

DCM

CD₂Cl₂

CDCl₃

Toluene-d₈

Diethyl ether

1,4-Dioxane

tert-Amyl alcohol

H₂O

Acetonitrile

Ammonium acetate

PhCF₃

MeSH

H₂SO₄

AlH₃

LiAlH₄

NaBH₄

(Np₃P)Pd(Ar)X

(tBu₃P)Pd(Ar)X

Aryl triflates

Aryl halides

Vinyl triflates

Ethyl acetohydroximates

Aryl chlorides

Aryl sulfonates

Aryl mesylates

Nitroaromatics

Amides

Aryl iodides

Aryl bromides

Heteroaryl halides

Primary amines

Secondary amines

Anilines

Heterocyclic substrates

Aliphatic alcohols

Fluorinated alcohols

Trifluoroethanol

2,2-Difluoroethanol

2-Fluoroethanol

2,2,3,3-Tetrafluoropropanol

3-Bromobenzaldehyde

Alkanethiols

Arenethiols

Aryl triflates

Pyrazole derivatives

3-Trimethylsilylpyrazole

N-Arylpyrazoles

N-arylbenzimidazoles

2-chloroaryl sulfonates

2-chloroaryl triflates

2-chloroaryl mesylates

Chlorophenols

Aryl hydrazides

t-butylcarbazate

Aryl hydrazones

Vicinal diols

1,3-Diketones

Arylhydrazines

1,2-Dihaloarenes

Nitriles

Primary amides

2-Aminophenols

Aldehydes

Carboxylic acids

Benzoxazoles

Benzofurans

Carbazoles

2-Iodoanilines

Terminal alkynes

Amphotericin B

Amathaspiramide D

Propargylic carbonates

Aldimine esters

Pyrrolidines

Fulvenes

Tropone

2-Acyl cycloheptatrienes

Pyrazolidinium ylides

2-Acylimidazoles

Phosphorothioated oligonucleotides

Mechanistic Investigations of Tbubrettphos-catalyzed Reactions

General Catalytic Cycle in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions typically proceed through a well-established catalytic cycle involving palladium in its zero and divalent oxidation states. This cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.orglibretexts.org

Oxidative Addition Step

The catalytic cycle is initiated by the oxidative addition of an organic electrophile, typically an aryl or vinyl halide (R-X), to a low-valent palladium(0) species. This step results in the formation of a palladium(II) intermediate, [LnPd(R)(X)], where L represents the phosphine ligand. The electronic and steric properties of the ligand play a crucial role in the rate and success of this step. Bulky, electron-rich ligands generally promote oxidative addition by stabilizing the palladium(0) species and facilitating the formation of coordinatively unsaturated intermediates. uu.nlnih.govacs.org

Transmetalation Step

Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent, R'-M) to the palladium(II) center. This process leads to the formation of a diaryl or alkyl-aryl palladium(II) complex, [LnPd(R)(R')], and the release of the metal halide byproduct (M-X). The efficiency of transmetalation can be influenced by the nature of the organometallic reagent, the solvent, and the ligand's electronic properties. cymitquimica.comnih.govlibretexts.org

Reductive Elimination Step

The final step in the catalytic cycle is reductive elimination, where the two organic fragments (R and R') coupled on the palladium center form a new C-C bond, yielding the desired product (R-R'). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Reductive elimination is often the rate-determining and irreversible step, making ligands that promote this process particularly valuable. Bulky ligands, like tBuBrettPhos, can facilitate reductive elimination by creating a sterically congested environment around the palladium, which favors the expulsion of the coupled organic fragments. researchgate.netnih.govacs.org

Role of this compound in Facilitating Key Steps

This compound, a dialkylbiaryl phosphine ligand, has been instrumental in advancing palladium-catalyzed cross-coupling reactions due to its unique structural features. Its bulky tert-butyl groups and the biaryl backbone contribute to its exceptional performance. sigmaaldrich.com

Influence on Active Catalytic Species Formation

The design of this compound, as part of the broader class of Buchwald ligands, aims to generate highly active, monoligated palladium(0) species (L1Pd(0)) in situ. nih.govacs.org These monoligated species are considered the most active intermediates in the catalytic cycle. The bulkiness of this compound helps to favor the formation of these coordinatively unsaturated species, which are crucial for efficient oxidative addition. Moreover, palladium precatalysts incorporating this compound, such as this compound Pd G3, are designed for facile activation, readily forming the catalytically active L1Pd(0) species upon exposure to base. acs.orgcymitquimica.com The ligand's structure also contributes to the stability of the palladium intermediates throughout the catalytic cycle, preventing catalyst deactivation and aggregation. researchgate.net

Impact on Reaction Kinetics and Efficiency

Table 1: Comparative Efficiency of Ligands in C-O Cross-Coupling

| Ligand | Catalyst Loading | Reaction Time | Yield (%) | Reference |

| This compound | 1 mol% precat. | 2 h | 70 | acs.org |

| Buchwald's tBu-BrettPhos Pd G3 | 1 mol% precat. | 2 h | 70 | acs.org |

| This compound | 0.5 mol% precat. | 0.5 h | 89 | acs.org |

Note: Yields are for the cross-coupling of aryl bromides with trifluoroethanol under specific conditions.

List of Compounds:

this compound

Palladium (Pd)

this compound Pd G3

Proposed Intermediates and Transition States

Mechanistic studies of palladium-catalyzed reactions involving this compound have illuminated key intermediates and transition states that dictate catalytic activity and selectivity. In palladium-catalyzed aromatic fluorination, for instance, computational analyses suggest that the monocoordination of phosphine to palladium, coupled with the steric bulk of the this compound ligand, plays a critical role in lowering activation barriers for reductive elimination researchgate.netresearchgate.net. A specific "ligand modification transition state" has been identified, involving the migration of a coordinating aryl group researchgate.netresearchgate.net. Furthermore, the formation of regioisomers in these reactions has been attributed to a pathway involving the elimination of HF without the participation of a fluoride salt, leading to a benzyne intermediate coordinated to palladium researchgate.netresearchgate.net. Subsequent protonation of this benzyne intermediate can lead to isomerization researchgate.netresearchgate.net.

Investigations into C-O coupling reactions suggest that the active catalytic species is typically a monophosphine Pd(0) complex, which exists in equilibrium with a bisphosphine complex mit.edu. The coordination behavior of this compound has also been probed, with evidence suggesting that palladium complexes can exist in different isomeric forms, such as P,O-bound and P,C-bound isomers uva.es. The relative stability and isomerization rates of these species can significantly influence catalytic performance uva.es. For example, Pd(0) complexes formed with this compound might preferentially remain in a P,O-bound state, which could affect their ability to activate certain substrates uva.es. In some C-N cross-coupling reactions, the resting state of the catalyst has been identified as a C-bound isomer complex, which contributes to improved reaction rates nih.gov. The activation of precatalysts, such as π-allylpalladium complexes featuring this compound, leads to the formation of active "L-Pd(0)" species, with the suppression of dinuclear (μ-allyl)-bridged Pd(I) dimers being crucial for high activity acs.org.

Computational Chemistry and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in unraveling the intricate mechanisms of this compound-catalyzed reactions. These studies provide detailed energetic profiles, identify transition states, and elucidate the role of the ligand's structure in influencing reaction pathways and outcomes researchgate.netresearchgate.netmit.edu.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that establish mathematical relationships between the structural or physicochemical properties of molecules and their observed activities or properties wikipedia.orgmedcraveonline.comjocpr.com. While direct QSAR studies specifically focused on this compound are not extensively detailed in the provided snippets, the methodology itself is relevant for ligand design and optimization in catalysis researchgate.netnih.gov. QSAR models can predict the efficacy of new ligands by correlating their structural descriptors (e.g., steric bulk, electronic properties) with catalytic performance metrics like reaction rate or yield researchgate.netwikipedia.orgmedcraveonline.com. In the context of palladium-catalyzed fluorination, QSAR approaches, alongside other computational methods, are employed to design ligands that can boost reaction rates and selectivity, addressing challenges like off-cycle transformations and the formation of regioisomers researchgate.net. The development of QSAR models involves identifying key molecular descriptors that significantly influence the activity, allowing for the prediction of the performance of untested ligand structures wikipedia.orgjocpr.comnih.gov.

Molecular Volcano Plots for Ligand Optimization

Molecular volcano plots are graphical representations used to predict catalyst performance based on a descriptor variable, often related to the energetics of intermediates or transition states calculated via DFT d-nb.infochemrxiv.orgnih.gov. These plots help identify optimal catalysts by visualizing the relationship between a descriptor (x-axis) and a measure of catalytic performance, such as turnover frequency or yield (y-axis) d-nb.infochemrxiv.org. By analyzing the position of a ligand on a volcano plot, researchers can infer its potential activity and selectivity, guiding the design of more efficient catalysts researchgate.netnih.govd-nb.infochemrxiv.org. For instance, this compound has been considered in the context of "active ligand space" (ALS) boundaries, suggesting its performance can be mapped within such predictive frameworks nih.gov. Volcano plots are constructed by analyzing linear free energy scaling relationships (LFESRs) derived from DFT calculations, allowing for the rapid screening of potential catalysts and the extraction of global trends in catalyst behavior d-nb.infochemrxiv.orgnih.gov. This approach aids in optimizing ligands to achieve desired catalytic outcomes, such as improved reaction rates and selectivity, by identifying structures that reside at the peak of the "volcano" researchgate.netnih.govchemrxiv.org.

Data Tables

The following tables summarize key findings and comparative data related to this compound in catalytic applications.

Table 1: Comparative Reactivity of this compound in C-O Coupling

| Ligand | Reaction Conditions | Yield (%) | Reaction Time | Reference |

| This compound | Pd catalyst, 100 °C | 80 | 2 hours | mit.edu |

| Me4tBuXPhos | Pd catalyst, 100 °C | Incomplete | >16 hours | mit.edu |

| This compound | Pd(dba)₂, Cs₂CO₃, Toluene, 80 °C | 51 | Not specified | acs.org |

| This compound Pd G3 | Cs₂CO₃, Toluene, 80 °C | 70 | Not specified | acs.org |

Table 2: Energetic Barriers in Palladium-Catalyzed Aromatic Fluorination

| Reaction Step | Free Energy Barrier (ΔG‡) | Rate-Determining Step | Reference |

| Oxidative Addition | 30.8 kcal mol⁻¹ | No | researchgate.netresearchgate.net |

| Reductive Elimination | 32.6 kcal mol⁻¹ | Yes | researchgate.netresearchgate.net |

Table 3: Activation Parameters for Rearrangement of a this compound-Palladium Complex

| Parameter | Value | Reference |

| Activation Enthalpy (ΔH‡) | 22.1 ± 1.3 kcal/mol | mit.edu |

| Activation Entropy (ΔS‡) | 16 ± 4 cal/K•mol | mit.edu |

| Free Energy of Activation (ΔG‡) at 20 °C | 17.4 ± 1.3 kcal/mol | mit.edu |

Compound List

this compound

Me4tBuXPhos

BrettPhos

AdCyBrettPhos

XPhos

tBuXPhos

SPhos

AdBippyphos

PtBu₃

Q & A

Q. What are the standard reaction conditions for employing tBuBrettPhos in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Optimal conditions include:

- Concentration : 11 μM (1.1 equivalents) of this compound .

- Solvent System : 50 mM HEPES buffer (pH 8.5) with a 95:5 water/DMSO ratio to balance solubility and reactivity .

- Temperature : 37°C for 24 hours, though room-temperature applications are feasible with electron-neutral aryl bromides .

- Catalyst System : Pd complexes ligated with this compound, which stabilize oxidative addition intermediates .

Q. How is this compound synthesized, and what analytical methods confirm its purity and structure?

- Methodological Answer :

- Synthesis : this compound is prepared via sequential functionalization of a phosphine core, incorporating tert-butyl groups for steric bulk and a bromine substituent for reactivity .

- Characterization : Use / NMR spectroscopy to confirm ligand identity and purity. Mass spectrometry (e.g., ESI-MS) is critical for verifying molecular weight, particularly in post-reaction analyses .

Q. Why is this compound preferred over other phosphine ligands in protein cross-linking studies?

- Methodological Answer :

- Steric and Electronic Profile : Its bulky tert-butyl groups prevent catalyst deactivation, while the bromine atom facilitates covalent bonding with target proteins like SrtA .

- Compatibility : Works in aqueous buffers (e.g., HEPES) at physiological temperatures, making it suitable for biomolecular applications .

Advanced Research Questions

Q. How can conflicting mass spectrometry data be resolved when this compound-mediated reactions yield unexpected cross-linking products?

- Methodological Answer :

- Step 1 : Compare pre- and post-reaction mass spectra to identify adducts or incomplete reactions. For example, unreacted SrtA (~18 kDa) vs. crosslinked SrtA* (~36 kDa) .

- Step 2 : Conduct control experiments without Pd catalysts to rule out non-specific interactions.

- Step 3 : Use tandem MS (MS/MS) to fragment ambiguous peaks and confirm covalent bond formation .

Q. What strategies optimize this compound for C-O coupling reactions at sub-ambient temperatures?

- Methodological Answer :

- Ligand Pairing : Combine this compound with Pd precursors like Pd(OAc) to enhance catalytic activity at 25°C .

- Substrate Tuning : Prioritize electron-neutral aryl bromides, which undergo oxidative addition more readily under mild conditions .

- Solvent Optimization : Reduce DMSO content (<5%) to minimize competing side reactions while maintaining ligand solubility .

Q. How do mechanistic studies differentiate this compound from structurally similar ligands (e.g., AdBrettPhos) in suppressing diarylation?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via NMR to compare turnover rates. This compound slows secondary arylation due to steric hindrance .

- Computational Modeling : DFT calculations can reveal differences in transition-state stabilization between ligands .

- Competitive Experiments : Perform parallel reactions with AdBrettPhos to quantify diarylation byproducts via HPLC .

Q. What experimental controls are essential when this compound-based reactions exhibit batch-to-batch variability?

- Methodological Answer :

- Control 1 : Include a reference reaction with a standardized substrate (e.g., 4-bromotoluene) to assess catalyst activity.

- Control 2 : Test ligand purity via NMR before each use to rule out oxidation or degradation.

- Control 3 : Monitor Pd:ligand stoichiometry (e.g., 1:1.1 ratio) to ensure catalytic species integrity .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in reaction yields when replicating this compound-mediated protocols?

- Methodological Answer :

- Variable Screening : Systematically test parameters like buffer pH (8.5–9.0), DMSO purity, and degassing methods (N vs. Ar) .

- Data Normalization : Report yields relative to internal standards (e.g., 1,3,5-trimethoxybenzene) to account for instrumental variability.

- Open Data Practices : Share raw spectra and reaction logs via repositories like Zenodo to enable direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.